4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
The compound “4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a phenyl ring, a carboxamide group, and a dimethylamino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolo[3,4-b]pyridine ring might be formed through a cyclization reaction . The dimethylamino group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine ring system is a bicyclic structure with nitrogen atoms at the 1 and 2 positions. The phenyl ring is a simple aromatic ring, while the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the carboxamide could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Behavior
The chemical synthesis and behavior of compounds structurally related to 4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide have been extensively studied. For example, the microwave-assisted synthesis of pyrazolopyridine derivatives has been explored, revealing efficient pathways to produce compounds with potential antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Similarly, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated their anticancer and anti-5-lipoxygenase potential, showcasing the structural versatility and therapeutic promise of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of pyrazolopyridine and pyrazolopyrimidine derivatives have been a focus of several studies. Compounds synthesized from similar chemical frameworks have shown significant activity against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, the utility of enaminonitriles in heterocyclic synthesis has led to new pyrazole, pyridine, and pyrimidine derivatives with notable biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been used as reverse-transcriptase inhibitors (rtis), which are a class of antiretroviral drugs used to treat hiv infection or aids, and in some cases hepatitis b .
Mode of Action
RTIs block reverse transcriptase’s enzymatic function and prevent completion of synthesis of the double-stranded viral DNA, thus preventing HIV from multiplying .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the replication of retroviruses. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a crucial step in the viral replication process .
Properties
IUPAC Name |
4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-14-19-20(23)18(22(29)25-15-9-11-16(12-10-15)27(2)3)13-24-21(19)28(26-14)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYMHJCSGJRZON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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